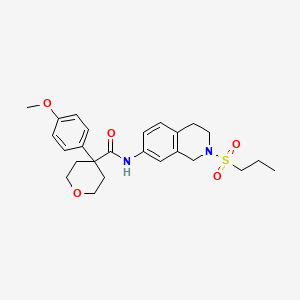

4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5S/c1-3-16-33(29,30)27-13-10-19-4-7-22(17-20(19)18-27)26-24(28)25(11-14-32-15-12-25)21-5-8-23(31-2)9-6-21/h4-9,17H,3,10-16,18H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQRZNIMQJKRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Introduction of the Propylsulfonyl Group: This step often involves sulfonylation, where a sulfonyl chloride reacts with the tetrahydroisoquinoline derivative in the presence of a base.

Attachment of the Methoxyphenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with an appropriate nucleophile.

Formation of the Tetrahydropyran Ring: This step might involve a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic attack to form the tetrahydropyran ring.

Final Coupling to Form the Carboxamide: The final step involves coupling the intermediate with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, the development of more efficient catalysts, and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the tetrahydropyran ring.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include oxidized derivatives, reduced forms, substituted compounds, and hydrolysis products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its synthetic complexity and the challenge it presents in terms of multi-step synthesis and functional group compatibility. It serves as a model compound for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor, receptor ligand, or other bioactive agent.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Its structural similarity to known bioactive molecules could make it a candidate for drug development, particularly in areas such as oncology, neurology, or infectious diseases.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Pathway Modulation: The compound might interfere with cellular pathways by interacting with key proteins or nucleic acids, affecting processes such as cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Methodological Frameworks for Comparative Analysis

Comparative studies of structurally analogous compounds often employ:

- NMR Spectroscopy : Chemical shift comparisons (e.g., regions A and B in Figure 6 of ) help identify substituent-induced changes in electronic environments.

- Lumping Strategies : Grouping compounds with shared functional groups (e.g., sulfonyl, methoxyphenyl) simplifies reactivity and property predictions .

Structural and Functional Comparison with Analogous Compounds

The table below contrasts the target compound with hypothetical analogs based on structural features and inferred properties:

Key Observations:

Bulkier sulfonyl groups may enhance steric hindrance, affecting receptor interactions.

Aromatic Ring Modifications :

- Methoxyphenyl (target) vs. hydroxyphenyl : The methoxy group’s electron-donating nature may stabilize π-π stacking in biological systems compared to the polar hydroxyl group .

Carboxamide Linker : This moiety is conserved across analogs, suggesting its role as a critical pharmacophore for maintaining structural rigidity or hydrogen-bonding interactions .

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide (commonly referred to as AH-8533) is a synthetic derivative with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 402.5 g/mol. The structure includes a tetrahydroisoquinoline core substituted with a propylsulfonyl group and a methoxyphenyl moiety, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O4S |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 954640-87-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The propylsulfonyl group enhances solubility and bioavailability, while the methoxyphenyl group increases binding affinity to specific receptors. This compound modulates multiple signaling pathways by inhibiting enzymes or receptors involved in inflammatory processes and possibly in cancer progression .

Anti-inflammatory Activity

Research indicates that derivatives similar to AH-8533 exhibit significant anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, compounds analogous to AH-8533 demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines. This was assessed using various assays including ELISA and Western blot analysis, highlighting their potential as anti-inflammatory agents by blocking the NF-κB and MAPK signaling pathways .

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. It has been evaluated for its efficacy against various bacterial strains using microdilution methods. The presence of electron-withdrawing groups in the structure enhances its antibacterial properties, suggesting that modifications could lead to improved efficacy against resistant strains .

Case Studies

- Anti-inflammatory Study : In a controlled study, compounds structurally related to AH-8533 were administered to LPS-stimulated RAW264.7 cells. Results indicated a significant reduction in iNOS and COX-2 expression levels, with corresponding decreases in inflammatory cytokine secretion. The most potent analogs showed activity comparable to reference anti-inflammatory drugs like Indomethacin .

- Antimicrobial Testing : A series of derivatives were tested against E. coli and Staphylococcus aureus. The results demonstrated that specific substitutions on the phenyl ring significantly influenced antibacterial activity, reinforcing the importance of structural modifications for enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.